2-(2-methoxyphenoxy)-N-[1-(thiophene-2-sulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]acetamide
Description
The compound 2-(2-methoxyphenoxy)-N-[1-(thiophene-2-sulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]acetamide is a structurally complex molecule featuring a tetrahydroquinoline core substituted with a thiophene sulfonyl group at position 1 and an acetamide linker at position 4. This compound’s structural complexity suggests possible applications in medicinal chemistry, particularly in targeting enzymes or receptors requiring sulfonamide or aromatic interactions.
Properties
IUPAC Name |
2-(2-methoxyphenoxy)-N-(1-thiophen-2-ylsulfonyl-3,4-dihydro-2H-quinolin-6-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N2O5S2/c1-28-19-7-2-3-8-20(19)29-15-21(25)23-17-10-11-18-16(14-17)6-4-12-24(18)31(26,27)22-9-5-13-30-22/h2-3,5,7-11,13-14H,4,6,12,15H2,1H3,(H,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CWLBRNROIVRKSG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1OCC(=O)NC2=CC3=C(C=C2)N(CCC3)S(=O)(=O)C4=CC=CS4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N2O5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
458.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares the target compound with structurally related molecules reported in the literature, focusing on substituents, synthesis strategies, and inferred pharmacological properties.
Substituent Analysis
Pharmacological and Functional Insights
- Enzyme Inhibition: The tetrahydroquinoline/isoquinoline sulfonamide scaffold (as in the target compound and ) is associated with inhibition of enzymes like acyl-CoA monoacylglycerol acyltransferase (MGAT). The thiophene sulfonyl group in the target compound may mimic natural sulfated substrates, enhancing binding affinity .
- Antimicrobial Activity: Compounds like N-(4-methoxyphenyl)-2-[(2-aminophenyl)sulfanyl]acetamide () exhibit antimicrobial properties due to the sulfanyl group’s nucleophilic reactivity and the methoxy group’s solubility enhancement. The target compound’s methoxyphenoxy group may offer similar benefits .
- Herbicidal Activity: Chloroacetamide derivatives () highlight the importance of halogen and alkoxy groups in agrochemical design. While the target compound lacks a chloro group, its methoxyphenoxy substituent may confer selectivity for biological targets .
Key Research Findings and Data Gaps
- Structural Advantages : The thiophene sulfonyl group in the target compound may improve metabolic stability compared to simpler sulfonamides .
- Data Limitations: No direct biological data (e.g., IC₅₀ values) are available for the target compound. Activity must be inferred from analogs like the tetrahydroisoquinoline sulfonamide in , which showed efficacy in enzyme inhibition at nanomolar concentrations .
- Synthetic Challenges: Introducing the 2-methoxyphenoxy group may require protecting-group strategies to avoid side reactions during acetamide formation .
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